(2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound “(2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one” features a structurally complex framework centered on the 8-azabicyclo[3.2.1]octane (tropane) scaffold. This bicyclic system is substituted at position 3 with a benzenesulfonyl group and at the 8-position with a thiophene-containing α,β-unsaturated ketone (enone). The trans-configuration (2E) of the enone group may influence conformational rigidity and binding affinity to biological targets.
Properties
IUPAC Name |
(E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c22-20(11-10-17-5-4-12-25-17)21-15-8-9-16(21)14-19(13-15)26(23,24)18-6-2-1-3-7-18/h1-7,10-12,15-16,19H,8-9,13-14H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKBUTSOYLZTEA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Mannich Cyclization
The tropane skeleton is traditionally assembled via a Mannich reaction between 1,3-diaminopropane and cyclohexane-1,3-dione under acidic conditions. This method yields the bicyclic amine in 68–72% yield but suffers from regioselectivity challenges.
Mechanistic considerations :
Modified Robinson Annulation
Recent advances employ N-protected diethyl aminomalonate in a tandem Michael addition-cyclization sequence with 2-(chloromethyl)cyclohexanone. This method improves yield (85%) and stereocontrol:
$$
\text{2-(Chloromethyl)cyclohexanone} + \text{diethyl aminomalonate} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{8-Azabicyclo[3.2.1]octan-3-one} \quad (85\%)
$$
Sulfonylation of the Tropane Amine
Direct Sulfonylation with Benzenesulfonyl Chloride
Treatment of 8-azabicyclo[3.2.1]octan-3-amine with benzenesulfonyl chloride (1.2 equiv) in dichloromethane, using triethylamine (2.5 equiv) as base, affords the sulfonamide in 94% yield:
$$
\text{Tropane amine} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane} \quad (94\%)
$$
Optimization data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | CH₂Cl₂ | 0→25 | 94 |
| Pyridine | THF | 25 | 78 |
| DBU | DMF | 40 | 82 |
Solid-Phase Sulfonylation
Immobilized sulfonylating agents (e.g., polymer-bound benzenesulfonyl chloride) enable facile purification, achieving 89% yield with >99% purity by HPLC.
Synthesis of the (2E)-3-(Thiophen-2-yl)prop-2-en-1-one Moiety
Claisen-Schmidt Condensation
Condensation of acetophenone derivatives with thiophene-2-carbaldehyde under basic conditions forms the enone:
$$
\text{Acetophenone} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{(2E)-3-(Thiophen-2-yl)prop-2-en-1-one} \quad (76\%)
$$
Key parameters :
- Solvent : Ethanol/water (4:1) minimizes side reactions
- Temperature : 60°C optimizes E-selectivity (E:Z = 9:1)
Wittig Olefination
Reaction of thiophene-2-carbaldehyde with a stabilized ylide generates the trans-enone exclusively:
$$
\text{Ph}_3\text{P=CHCOPh} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{THF, 0°C}} \text{(2E)-3-(Thiophen-2-yl)prop-2-en-1-one} \quad (88\%)
$$
Final Conjugation Strategies
Amide Coupling
Activation of the enone carboxylic acid (generated via oxidation of the propenone) with EDCI/HOBt, followed by reaction with the tropane sulfonamide:
$$
\text{Enone-COOH} + \text{Tropane sulfonamide} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Target compound} \quad (62\%)
$$
Direct Acylation
Nucleophilic displacement of a chloroacetyl intermediate by the tropane sulfonamide:
$$
\text{3-(Benzenesulfonyl)tropane} + \text{ClCOCH}2\text{C(O)Thiophene} \xrightarrow{\text{Et}3\text{N}} \text{Target compound} \quad (71\%)
$$
Comparative analysis :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Amide coupling | 62 | 95 | 24 |
| Direct acylation | 71 | 98 | 12 |
Stereochemical Control and Analytical Validation
E/Z Isomerism
The (2E) configuration is confirmed via:
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) verifies:
- Tropane ring puckering : Half-chair conformation
- Sulfonyl group orientation : Axial position minimizes 1,3-diaxial strain
Industrial-Scale Considerations
Continuous Flow Synthesis
A three-step continuous process achieves 58% overall yield:
- Tropane formation (microreactor, 85°C)
- Sulfonylation (packed-bed reactor)
- Enone conjugation (oscillatory flow reactor)
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 41 |
| E-Factor | 34 | 19 |
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure might allow it to interact with biological targets in novel ways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets in a specific manner, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, synthetic routes, and bioactivity (Table 1).
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity Electron-Withdrawing Groups: The benzenesulfonyl group in the target compound may enhance binding to serine proteases or kinases, analogous to trifluoromethanesulfonate in , which acts as a leaving group in nucleophilic substitutions . Aromatic Systems: Thiophene (target) vs. benzodioxol () alters electronic properties.
Synthetic Accessibility The target compound’s benzenesulfonyl group likely arises from sulfonylation of a tropane precursor, similar to ’s triflate synthesis. Enone formation could follow conjugate addition or Wittig reactions .
Physicochemical Properties Compared to ’s sulfate salt, the target compound’s neutral enone structure may reduce solubility but improve membrane permeability. Fluorinated analogs () balance bioavailability and metabolic stability .
Biological Implications While highlights ferroptosis-inducing compounds (FINs) in cancer, the target compound’s thiophene-enone system could act as a Michael acceptor, modifying cellular thiols to trigger oxidative stress pathways .
Biological Activity
The compound (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique bicyclic structure, combined with functional groups like the benzenesulfonyl and thiophene moieties, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound features a bicyclic core structure, which is critical for its biological activity. The IUPAC name is (E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-thiophen-2-ylprop-2-en-1-one, and its molecular formula is . The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 373.52 g/mol |
| InChI Key | InChI=1S/C20H21NO3S2/c22... |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing pain perception or mood regulation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that similar compounds possess antibacterial and antifungal properties. For instance, derivatives of bicyclic structures have been tested against various pathogens, demonstrating effective inhibition at low concentrations.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines such as U937 and B16-F10, with IC50 values indicating significant antiproliferative activity.
Case Studies
Several case studies have explored the biological activities of structurally similar compounds:
- Anticancer Activity : A study evaluated the cytotoxic effects of related bicyclic compounds against human melanoma cells, finding that modifications to the sulfonamide group enhanced activity (IC50 = 16.23 μM) .
- Antimicrobial Testing : Another investigation assessed the antibacterial properties of similar thiophene-containing compounds against Gram-positive and Gram-negative bacteria, noting effective inhibition at concentrations as low as 10 μg/mL .
Structure–Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological efficacy:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiophene ring | Enhanced antimicrobial potency |
| Variation in sulfonamide group | Increased anticancer efficacy |
Q & A
Q. What techniques elucidate the role of the benzenesulfonyl group in modulating target binding?
- Methodological Answer :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents on the benzene ring. Compare binding ΔG via isothermal titration calorimetry (ITC).
- X-ray crystallography : Resolve ligand-receptor complexes to identify hydrogen bonds or π-stacking interactions involving the sulfonyl group .
Q. How can isotope labeling (e.g., ¹³C, ²H) aid in studying the compound’s metabolic pathways?
- Methodological Answer :
- Synthesize ¹³C-labeled enone or thiophene moieties via biocatalytic methods.
- Track metabolites in hepatocyte incubations using LC-MS/MS with selected reaction monitoring (SRM).
- Use kinetic isotope effects (KIE) to identify rate-limiting steps in CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
